molecular formula C11H12FNO4S B12405203 (2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

(2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B12405203
M. Wt: 273.28 g/mol
InChI Key: SQSYMBNMDIWYOV-JTQLQIEISA-N
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Description

(2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of sulfonyl-containing pyrrolidine carboxylic acids This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl-pyrrolidine carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzene sulfonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
  • (2S)-1-(3-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid
  • (2S)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid

Uniqueness

(2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and binding affinity to molecular targets. Compared to its analogs with different substituents (e.g., chlorine, bromine, or methyl groups), the fluorinated compound may exhibit distinct properties and applications.

Properties

Molecular Formula

C11H12FNO4S

Molecular Weight

273.28 g/mol

IUPAC Name

(2S)-1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12FNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1

InChI Key

SQSYMBNMDIWYOV-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O

Origin of Product

United States

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